molecular formula C19H18O10 B12667679 beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) CAS No. 66856-01-7

beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate)

Cat. No.: B12667679
CAS No.: 66856-01-7
M. Wt: 406.3 g/mol
InChI Key: LAJQIEHHAHRPKD-NAHJCDBISA-N
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Description

Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) is a complex organic compound that belongs to the class of glucuronic acid derivatives. This compound is characterized by the presence of a glucopyranuronic acid moiety linked to a benzoate group through a hydroxyphenoxy linkage. It consists of 18 hydrogen atoms, 19 carbon atoms, and 10 oxygen atoms, making up a total of 47 atoms .

Preparation Methods

The synthesis of beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and glycosylation reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucuronic acid are protected using suitable protecting groups to prevent unwanted reactions.

    Esterification: The protected glucuronic acid is then esterified with 3-(4-hydroxyphenoxy)benzoic acid under acidic or basic conditions.

    Deprotection: The protecting groups are removed to yield the final product, beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate or hydroxyphenoxy moieties, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) can be compared with other similar compounds, such as:

The uniqueness of beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.

Properties

CAS No.

66856-01-7

Molecular Formula

C19H18O10

Molecular Weight

406.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenoxy)benzoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H18O10/c20-10-4-6-11(7-5-10)27-12-3-1-2-9(8-12)18(26)29-19-15(23)13(21)14(22)16(28-19)17(24)25/h1-8,13-16,19-23H,(H,24,25)/t13-,14-,15+,16-,19-/m0/s1

InChI Key

LAJQIEHHAHRPKD-NAHJCDBISA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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